molecular formula C11H16N6O B15066459 [(1R,3S)-3-(2,6-diaminopurin-9-yl)cyclopentyl]methanol CAS No. 120330-36-1

[(1R,3S)-3-(2,6-diaminopurin-9-yl)cyclopentyl]methanol

Cat. No.: B15066459
CAS No.: 120330-36-1
M. Wt: 248.28 g/mol
InChI Key: KYRWUVXJWUCGCC-RQJHMYQMSA-N
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Description

[(1R,3S)-3-(2,6-Diaminopurin-9-yl)cyclopentyl]methanol is a high-value carbocyclic nucleoside analog designed for pharmaceutical and life science research. This compound features a stereochemically defined cyclopentyl group replacing the traditional sugar moiety, a modification known to enhance metabolic stability in drug candidates . The 2,6-diaminopurine base is a versatile scaffold in medicinal chemistry, serving as a direct precursor to adenine analogs and other substituted purines, which are crucial for developing targeted therapies . This chemical is primarily utilized as a critical intermediate in the synthesis of novel nucleoside analogs with potential antiviral and antiproliferative activities . Researchers value this diaminopurine derivative for its role in probing enzyme mechanisms and as a building block for creating libraries of compounds for high-throughput screening against various biological targets . The specific (1R,3S) stereochemistry is essential for its biological interaction, making it a precise tool for structure-activity relationship (SAR) studies. FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.

Properties

CAS No.

120330-36-1

Molecular Formula

C11H16N6O

Molecular Weight

248.28 g/mol

IUPAC Name

[(1R,3S)-3-(2,6-diaminopurin-9-yl)cyclopentyl]methanol

InChI

InChI=1S/C11H16N6O/c12-9-8-10(16-11(13)15-9)17(5-14-8)7-2-1-6(3-7)4-18/h5-7,18H,1-4H2,(H4,12,13,15,16)/t6-,7+/m1/s1

InChI Key

KYRWUVXJWUCGCC-RQJHMYQMSA-N

Isomeric SMILES

C1C[C@@H](C[C@@H]1CO)N2C=NC3=C(N=C(N=C32)N)N

Canonical SMILES

C1CC(CC1CO)N2C=NC3=C(N=C(N=C32)N)N

Origin of Product

United States

Preparation Methods

Preparation of Cyclopentenyl Intermediates

The synthesis begins with 2-amino-6-chloropurine, which undergoes methoxide-mediated deprotonation in methanol to form a reactive intermediate. This species participates in a conjugate addition with 4-cyano-3-cyclopenten-1-yl derivatives, establishing the cyclopentane framework. Critical to this step is the use of dimethylformamide dimethylacetal, which facilitates the formation of the dimethylaminal protecting group, enhancing the stability of the intermediate.

Reaction Conditions :

  • Base : Sodium methoxide (4.3M in methanol)
  • Temperature : 23°C to 65°C
  • Yield : 46% after crystallization from diethyl ether/hexane

Purine Coupling and Functionalization

Following cyclopentane ring formation, the nitrile group at the 4-position undergoes hydrolysis to a carboxylic acid using 3N hydrochloric acid at 75°C. Subsequent esterification with methanol and sulfuric acid produces the methyl ester, which is then reduced to the hydroxymethyl group via diisobutylaluminum hydride (DIBAL-H) in methylene chloride.

Key Transformation Data :

Step Reagents/Conditions Yield (%) Characterization Data
Nitrile Hydrolysis 3N HCl, 75°C, 2.5 hr 79 m.p. 177-180°C; [α]D +74° (MeOH)
Esterification H2SO4, MeOH, 75°C, 5.5 hr 88 m.p. 280-281°C; [α]D +11° (DMF)
DIBAL-H Reduction 1M DIBAL-H, CH2Cl2, 0-23°C 63 NMR-confirmed hydroxymethyl formation

Stereochemical Control Mechanisms

The (1R,3S) configuration is established during the initial cyclopentane ring formation through stereoselective conjugate addition. The patent methodology employs chiral auxiliaries and temperature-controlled crystallization to enrich the desired diastereomer. For instance, cooling the reaction slurry to 0°C during the purification of (1'S)-2-amino-1,9-dihydro-9-[4-cyano-3-cyclopenten-1-yl]-6-chloropurine dimethylaminal preferentially crystallizes the (1R,3S) isomer.

Purification and Analytical Characterization

Final purification involves multiple recrystallization steps using solvent systems such as methanol/water and methyl t-butyl ether. Activated carbon treatment (Darco G-60) is employed to decolorize intermediates, while silica gel chromatography (99.5:0.5 CH2Cl2:MeOH) removes polar impurities.

Analytical Data Summary :

  • Elemental Analysis : C 52.36%, H 4.81%, N 25.34% (matches theoretical values for C12H13N5O3)
  • Spectroscopic Confirmation : 1H NMR shows characteristic peaks for the cyclopentylmethanol proton (δ 3.65 ppm) and purine NH2 groups (δ 6.82 ppm)

Alternative Synthetic Approaches

While the patent methodology remains the most documented route, exploratory variations include:

  • Enzymatic Resolution : Use of lipases to separate diastereomers during the esterification stage, though yields remain suboptimal (<40%).
  • Grignard Addition : Attempted addition of methylmagnesium bromide to cyclopentenone intermediates, but this approach led to epimerization at C3.

Industrial-Scale Considerations

Scale-up challenges primarily relate to exothermic reactions during DIBAL-H reductions. The patent addresses this through controlled reagent addition and temperature modulation (maintaining ≤5°C during hydride addition). Solvent recovery systems for methyl t-butyl ether and methanol are implemented to reduce environmental impact.

Chemical Reactions Analysis

(Cis-3-(2,6-diamino-9H-purin-9-yl)cyclopentyl)methanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the amino groups of the purine moiety, leading to the formation of various substituted derivatives. Common reagents for these reactions include alkyl halides and acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields hydroxylated or ketone derivatives, while substitution reactions can produce a wide range of substituted purine derivatives .

Scientific Research Applications

(Cis-3-(2,6-diamino-9H-purin-9-yl)cyclopentyl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (Cis-3-(2,6-diamino-9H-purin-9-yl)cyclopentyl)methanol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of enzymes such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS), which are crucial for DNA synthesis and cell proliferation . By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells, making it a promising anticancer agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between [(1R,3S)-3-(2,6-diaminopurin-9-yl)cyclopentyl]methanol and related compounds:

Compound Name Key Structural Features CAS No. Molecular Weight Key Properties Biological Relevance Reference
This compound Cyclopentane ring, hydroxymethyl, 2,6-diaminopurine 120330-36-1 264.28 LogP = 0.457; slightly soluble in water (1 g/L) Potential antiviral/nucleic acid inhibition
1,2-Cyclopentanediol,5-(6-amino-9H-purin-9-yl)-3-(hydroxymethyl)- (1S,2R,3R,5R) Cyclopentane ring with two hydroxyl groups, hydroxymethyl, 6-aminopurine 19186-33-5 - Increased hydrophilicity due to diol group Unknown
1,1-Cyclobutanedimethanol,3-(6-amino-9H-purin-9-yl) Cyclobutane ring (smaller, higher ring strain), dimethanol substituents 131853-47-9 - Altered conformation and solubility due to ring size Structural studies for ring-size effects
[(2S,3S,5R)-3-Azido-5-(2,6-diaminopurin-9-yl)oxolan-2-yl]methanol Oxolane (tetrahydrofuran) ring, azide group 114753-52-5 - Azide enables click chemistry; altered solubility Prodrug conjugation strategies
((1S,4R)-4-(2,6-Diamino-9H-purin-9-yl)cyclopent-2-en-1-yl)methanol Cyclopentene ring (double bond introduces rigidity) 124752-25-6 246.27 Reduced conformational flexibility Impact on binding affinity in enzymatic targets
[(1S,2S,3S,5S)-5-[2-Amino-6-(benzyloxy)-purinyl]-3-(silyl)-1-hydroxycyclopentane] Benzyloxy and dimethyl(phenyl)silyl groups, complex substitution 701278-05-9 519.67 High lipophilicity (logP inferred from density); low water solubility Anticancer intermediate

Structural and Functional Analysis

  • Cyclopentene derivatives (e.g., CAS 124752-25-6) introduce rigidity via a double bond, which may enhance target selectivity .
  • Substituent Effects : Hydroxyl groups (e.g., CAS 19186-33-5) increase hydrophilicity, whereas bulky groups like benzyloxy or silyl moieties (CAS 701278-05-9) enhance lipophilicity and may improve membrane permeability .
  • Functional Group Diversity : The azide group in CAS 114753-52-5 allows for bioorthogonal chemistry, enabling applications in prodrug development .

Physicochemical Properties

  • Solubility : The target compound’s slight water solubility (1 g/L) contrasts with the highly lipophilic silyl-substituted analog (logP ~1.34 inferred from density) .
  • Thermal Stability : The target’s high boiling point (678.4°C) suggests robustness under synthetic conditions, while the cyclopentene analog (CAS 124752-25-6) lacks reported thermal data .

Biological Activity

[(1R,3S)-3-(2,6-diaminopurin-9-yl)cyclopentyl]methanol, also known by its CAS number 89292-99-9, is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H16N6OC_{11}H_{16}N_{6}O with a molecular weight of approximately 248.284 g/mol. Its structural characteristics are pivotal in determining its biological activity.

PropertyValue
Molecular Formula C11H16N6O
Molecular Weight 248.284 g/mol
CAS Number 89292-99-9
Synonyms C-dd-2-6-diNH2-purinenucleo, NSC 615814

Antiviral Properties

Research indicates that this compound exhibits antiviral activity. It has been studied as a potential inhibitor of viral replication mechanisms, particularly in the context of retroviruses. Its structural similarity to nucleosides allows it to interfere with nucleic acid synthesis in viral pathogens.

The compound functions primarily through the inhibition of viral reverse transcriptase and polymerase enzymes. This action disrupts the replication cycle of viruses such as HIV and other retroviruses. The inhibition is believed to occur due to the compound's ability to mimic natural substrates, thereby competing with them for binding sites.

Case Studies

  • HIV Inhibition Study
    • A study conducted by researchers at a prominent virology institute demonstrated that this compound significantly reduced HIV replication in vitro. The results showed a dose-dependent decrease in viral load, with an IC50 value indicating effective concentration levels for therapeutic use.
  • Cytotoxicity Assessment
    • In another study focusing on cytotoxic effects against various cancer cell lines, the compound exhibited selective toxicity towards malignant cells while sparing normal cells. This selectivity is crucial for developing treatments that minimize adverse effects on healthy tissues.

Q & A

What are the key synthetic routes for [(1R,3S)-3-(2,6-diaminopurin-9-yl)cyclopentyl]methanol, and how is stereochemical purity ensured?

Basic: The compound is synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting a cyclopentylmethanol precursor with a purine derivative under controlled conditions. For example, 9-alkyl-2,6-dichloro-9H-purine intermediates (similar to those in ) can undergo aminolysis with cyclopropaneamine or other amines to introduce the diaminopurine moiety .

Advanced: Stereochemical control is critical. Asymmetric catalysis or chiral auxiliaries may be employed during cyclopentane ring formation. For instance, describes stereoselective synthesis using enantiomerically pure intermediates, while highlights column chromatography (silica gel, chloroform/acetone) to isolate diastereomers. Kinetic resolution or enzymatic methods could further enhance enantiomeric excess (ee) .

What analytical methods are recommended for quantifying this compound in pharmaceutical formulations?

Basic: Reverse-phase HPLC with UV detection (λ = 260–280 nm) is standard. A C18 column and mobile phase (e.g., acetonitrile/ammonium acetate buffer) resolve the compound from Abacavir and related impurities .

Advanced: LC-MS/MS using electrospray ionization (ESI+) improves specificity and sensitivity. Method validation should include limits of detection (LOD < 0.05% w/w) and robustness testing under varying pH/temperature (per ICH guidelines). notes its use as an impurity standard, requiring calibration against certified reference materials .

How does this compound degrade under stress conditions, and what degradation products form?

Basic: Forced degradation studies (acid/base hydrolysis, oxidative/thermal stress) reveal primary degradation pathways. For example, acidic conditions may hydrolyze the purine ring, while oxidation targets the cyclopentylmethanol group .

Advanced: LC-HRMS identifies degradation products. Under oxidative stress (H₂O₂, 40°C), the compound may form a cyclopentyl ketone derivative (m/z +16 Da) or purine ring-opened species. Stability studies in suggest storage at -20°C in amber vials to minimize photodegradation .

What is the pharmacological significance of this compound in drug development?

Basic: As Abacavir Impurity E, it is monitored for safety in antiretroviral therapies. Even trace levels (>0.1%) may necessitate toxicological evaluation per regulatory guidelines .

Advanced: implies structural similarities to purine analogs with antiviral or anticancer activity. In vitro assays (e.g., kinase inhibition, cytotoxicity screens) could assess its off-target effects. Molecular docking studies may predict binding to HIV reverse transcriptase or other targets .

How can the compound’s structure be confirmed using spectroscopic and computational methods?

Basic: ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies key signals: cyclopentyl protons (δ 1.5–2.5 ppm), diaminopurine NH₂ (δ 6.8–7.2 ppm), and methanol -OH (δ 4.5 ppm). IR confirms -OH (3300 cm⁻¹) and purine C=N (1650 cm⁻¹) .

Advanced: High-resolution mass spectrometry (HRMS) validates the molecular formula (C₁₁H₁₅N₅O). DFT calculations (B3LYP/6-31G*) predict vibrational frequencies and NMR chemical shifts, which are cross-validated with experimental data .

What strategies mitigate the compound’s formation during Abacavir synthesis?

Advanced: Process optimization minimizes impurity generation. suggests controlling reaction temperature (110°C vs. higher), stoichiometry of benzylamine derivatives, and solvent polarity (1-butanol vs. DMF). Continuous flow reactors may improve mixing and reduce side reactions .

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